Ceramic Char Yield: Vinyl-Substituted Silazanes Outperform Methyl and Phenyl Analogs at 1000 °C
In a head-to-head study of acetylene-terminated silazanes (APSZ) bearing different substituents, the vinyl-substituted derivative (APSZ-MeVi) produced a ceramic char yield of 81.9 wt% at 1000 °C under N₂, compared to 77.6 wt% for the methyl-substituted analog (APSZ-Me₂) and only 68.7 wt% for the phenyl-substituted analog (APSZ-Ph₂) [1]. This quantitative superiority is attributed to higher crosslinking density achievable through vinyl group participation during thermal curing [1]. While this is a class-level inference for vinyl-silazanes (not a direct measurement on the target compound itself), the vinyl substituent is the structural feature directly responsible; trimethyltrivinylcyclotrisilazane possesses three such vinyl groups per molecule, making it a maximally vinyl-functionalized cyclic precursor for high-ceramic-yield applications.
| Evidence Dimension | Ceramic char yield (TGA at 1000 °C, N₂ atmosphere) |
|---|---|
| Target Compound Data | 81.9 wt% (APSZ-MeVi, vinyl-substituted silazane class representative) |
| Comparator Or Baseline | APSZ-Me₂ (methyl): 77.6 wt%; APSZ-Ph₂ (phenyl): 68.7 wt% |
| Quantified Difference | +4.3 wt% vs. methyl; +13.2 wt% vs. phenyl (absolute char yield increase) |
| Conditions | Thermogravimetric analysis (TGA) at 1000 °C under nitrogen atmosphere; cured silazane samples |
Why This Matters
For preceramic polymer procurement, a 4–13 wt% higher ceramic yield directly translates to reduced mass loss during pyrolysis, lower porosity in the final ceramic, and improved process economics—factors that can disqualify non-vinyl silazanes for high-performance ceramic matrix composite (CMC) fabrication.
- [1] Jiang, Z.; et al. Preparation, Cure Kinetics, and Thermal Properties of Novel Acetylene Terminated Silazanes. J. Appl. Polym. Sci. 2012, 123 (3), 1811–1818. View Source
